N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14(2)20(24)23-19(16-7-5-4-6-8-16)13-18(21-23)15-9-11-17(12-10-15)22-27(3,25)26/h4-12,14,19,22H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPAFRJZIKTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of phenylhydrazine with isobutyryl chloride to form the pyrazole core, followed by subsequent functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfonate (NaMs) under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Anti-inflammatory Activity : Similar to other pyrazole derivatives, this compound has shown promise as a non-steroidal anti-inflammatory drug (NSAID). It operates through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies indicate that compounds with similar structures have demonstrated effective anti-inflammatory effects by reducing prostaglandin synthesis .
- Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant capabilities. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Therapeutic Applications
Given its pharmacological properties and mechanisms of action, N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may find applications in several therapeutic areas:
Pain Management
Due to its anti-inflammatory properties, this compound could be developed as a treatment for chronic pain conditions such as arthritis or other inflammatory diseases. Its ability to inhibit COX enzymes positions it similarly to existing NSAIDs but may offer advantages in terms of side effects or efficacy.
Cancer Therapy
The antioxidant properties indicate potential applications in oncology. Compounds that can mitigate oxidative stress may enhance the effectiveness of existing cancer therapies or protect normal cells during treatment.
Neuroprotection
Research suggests that antioxidants can play a role in neuroprotection by combating oxidative stress associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's structural characteristics might be optimized for such applications.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
Mechanism of Action
The mechanism by which N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural homology with methanesulfonamide-containing pyrazoline derivatives reported in antiviral studies. Key analogs include:
Key Observations :
- Substituent Variability : The target compound substitutes the benzoyl group in analogs with an isobutyryl moiety, which may alter steric and electronic interactions with target proteins.
- Positional Isomerism : The para-substitution (4-phenyl) in the target compound vs. meta-substitution (3-phenyl) in analogs could influence binding orientation .
Pharmacological and Computational Findings
Antiviral Activity
- Analog Compounds : The benzoyl- and ethoxyphenyl-substituted analogs demonstrated strong binding to Monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with docking scores ranging from -9.5 to -9.8 kcal/mol. Molecular dynamics (MD) simulations confirmed stable interactions, suggesting inhibition of viral replication .
- The isobutyryl group may enhance metabolic stability compared to benzoyl derivatives, though this requires validation.
Comparison with Non-Pyrazoline Methanesulfonamides
Sulfentrazone (a triazole-containing methanesulfonamide herbicide) and its metabolites (HMS, DMS) share the methanesulfonamide group but target plant enzymes rather than viral proteins. This highlights the scaffold-dependent specificity of methanesulfonamide compounds .
Biological Activity
N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It contains a pyrazole moiety, which is known for its diverse biological activities. The presence of the methanesulfonamide group contributes to its solubility and potential interactions with biological targets.
1. Androgen Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant activity as tissue-selective androgen receptor modulators (SARMs). These compounds have demonstrated high affinity for androgen receptors (AR), showing potent antagonistic effects which are particularly relevant in the treatment of prostate cancer and other AR-dependent conditions .
2. Antineoplastic Activity
The compound has been noted for its potential antineoplastic properties. Studies have shown that it can inhibit the proliferation of prostate cancer cell lines effectively, suggesting a role in cancer therapy .
The exact mechanism through which this compound exerts its biological effects involves modulation of androgen receptor signaling pathways. By acting as an antagonist in AR-overexpressing cells, it inhibits the downstream signaling that promotes tumor growth. This selective antagonism minimizes agonistic activity, which could lead to unwanted side effects.
Case Study 1: Prostate Cancer Cell Lines
In a study focusing on prostate cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent inhibition with an IC50 value indicating effective potency against these cells .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Selectivity and Safety Profile
Further investigations into the safety profile of the compound revealed low potential for drug-drug interactions and favorable pharmacokinetic properties, making it a promising candidate for further development in clinical settings .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones.
- Step 2 : Functionalization of the pyrazole ring with phenyl groups using Suzuki-Miyaura cross-coupling (palladium catalysis) to attach aromatic substituents .
- Step 3 : Introduction of the methanesulfonamide group via nucleophilic substitution with methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
- Step 4 : Purification via column chromatography or recrystallization, monitored by TLC and HPLC for purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) using software like SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while enhancing yield by 15–20% .
- Flow Chemistry : Enables precise temperature/pressure control for exothermic steps (e.g., sulfonylation), minimizing side products .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- QSAR Modeling : Correlates structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity trends .
- Dose-Response Studies : Replicates assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects .
- Target Validation : CRISPR knockouts or siRNA silencing confirm specificity for suspected biological targets (e.g., carbonic anhydrase isoforms) .
Q. How is the crystal structure determined, and what software is used for refinement?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at 100 K .
- Structure Solution : SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for least-squares refinement against F², with thermal displacement parameters (ADPs) for non-H atoms .
- Validation : ORTEP-3 GUI visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. How is enzyme inhibition assessed experimentally, and what assays are suitable?
- Methodological Answer :
- In Vitro Enzymatic Assays :
- Fluorometric Assays : Measure inhibition of carbonic anhydrase using 4-nitrophenyl acetate as a substrate (monitor absorbance at 348 nm) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) to immobilized enzyme targets .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., COX-2 or hCA XII) .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculates binding affinity changes for structural analogs .
- Pharmacophore Modeling : MOE or Schrödinger identifies essential interaction motifs (e.g., sulfonamide H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
